molecular formula C18H15N3O2 B14489957 3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol CAS No. 65610-23-3

3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol

Cat. No.: B14489957
CAS No.: 65610-23-3
M. Wt: 305.3 g/mol
InChI Key: ZGVHALWUJRGNIT-UHFFFAOYSA-N
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Description

3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted benzohydrazide with hydrazine hydrate, followed by cyclization in the presence of phosphorus oxychloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol is unique due to its specific structural features and the presence of both phenyl groups.

Properties

CAS No.

65610-23-3

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

3,7-diphenyl-4H-pyridazino[6,1-c][1,2,4]oxadiazin-3-ol

InChI

InChI=1S/C18H15N3O2/c22-18(15-9-5-2-6-10-15)13-21-17(20-23-18)12-11-16(19-21)14-7-3-1-4-8-14/h1-12,22H,13H2

InChI Key

ZGVHALWUJRGNIT-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C2N1N=C(C=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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